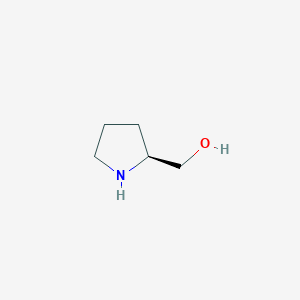

L-Prolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23356-96-9 | |

| Record name | L-Prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23356-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Prolinol: A Comprehensive Technical Guide to its Fundamental Properties for Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a cornerstone in modern asymmetric synthesis.[1] Its rigid pyrrolidine scaffold, coupled with its stereodefined hydroxyl and secondary amine functionalities, makes it an exceptionally versatile building block, chiral auxiliary, and precursor to powerful organocatalysts.[1][2] This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols, and mechanistic insights crucial for its effective application in research and development.

Fundamental Properties of this compound

The utility of this compound in synthesis is directly linked to its distinct physicochemical properties. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO[3] |

| Molar Mass | 101.15 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Melting Point | 42-44 °C[3][5] |

| Boiling Point | 74-76 °C at 2 mmHg[3][5][6] |

| Density | 1.036 g/mL at 20 °C[3][5][6] |

| Specific Rotation [α]²⁰/D | +31° (c=1 in Toluene)[3][5] |

| Refractive Index (n²⁰/D) | 1.4853[3][5] |

| Flash Point | 86 °C (187 °F)[3][6] |

| Solubility | Fully miscible in water; Soluble in chloroform.[3][5][7] |

| CAS Number | 23356-96-9[6] |

Core Applications in Asymmetric Synthesis

This compound's unique structure allows it to be employed in several key roles to control the stereochemical outcome of a reaction.

-

Chiral Building Block: As a molecule with an inherent, stable stereocenter, this compound can be incorporated directly into the structure of a target molecule, providing a foundational chiral element.[2][8]

-

Chiral Auxiliary: this compound can be temporarily attached to a prochiral substrate.[1] It then directs the stereoselective approach of a reagent to one face of the molecule.[1] After the reaction, the this compound auxiliary can be cleaved and recovered.[1] This strategy is effective in reactions such as asymmetric aldol additions, Diels-Alder reactions, and conjugate additions.[1]

-

Chiral Ligand and Organocatalyst: Derivatives of this compound are widely used as ligands for metal-catalyzed reactions and as standalone organocatalysts.[2][6][9] For instance, silyl-protected this compound derivatives are highly effective in catalyzing Michael additions via an enamine-based mechanism.[9]

Detailed Experimental Protocols

The following protocols provide standardized procedures for the synthesis of this compound and its application in a key asymmetric transformation.

This procedure details the reduction of the carboxylic acid functionality of L-proline to the primary alcohol of this compound.[6]

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

(S)-Proline

-

Potassium hydroxide (KOH) solution

Procedure:

-

A suspension of lithium aluminum hydride (1.56 mol) in anhydrous THF (2.5 L) is prepared in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Powdered (S)-proline (1 mol) is added to the suspension in small portions to control the exothermic reaction.

-

The reaction mixture is heated to reflux and maintained for a minimum of one hour after the final addition of proline.

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

The excess LiAlH₄ is quenched by the slow, cautious addition of a potassium hydroxide solution.

-

The resulting aluminum salts precipitate and are removed by filtration.

-

The filtrate, containing the crude this compound, is concentrated under reduced pressure to yield the final product.[1]

This protocol describes a general procedure for the enantioselective addition of a ketone to a nitroolefin, a powerful carbon-carbon bond-forming reaction.[10][11][12]

Materials:

-

This compound (or a derivative) as the catalyst

-

A nitroolefin (e.g., trans-β-nitrostyrene)

-

A ketone (e.g., cyclohexanone)

-

An acidic co-catalyst (e.g., benzoic acid)

-

Solvent (e.g., toluene or solvent-free/neat conditions)

Procedure:

-

To a solution of the nitroolefin (1.0 mmol) in the chosen solvent, add the ketone (2.0 mmol).

-

Add the this compound catalyst (typically 10-20 mol%) and the acidic co-catalyst (10-20 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to isolate the Michael adduct.

-

The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanism of Stereochemical Control

In many of its catalytic applications, particularly with carbonyl compounds, this compound and its parent, L-proline, operate through an enamine-based catalytic cycle.[9][13][14] This mechanism is analogous to the function of Class I aldolase enzymes.[14][15]

The key steps are:

-

Enamine Formation: The secondary amine of the this compound catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[13][15]

-

Stereoselective Attack: The chiral environment created by the catalyst's pyrrolidine ring directs the enamine to attack one face of the electrophilic acceptor (e.g., a nitroolefin or another aldehyde).[13][16] This step sets the stereochemistry of the final product.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the product and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.[13][16]

Conclusion

This compound is a powerful and indispensable tool in the field of asymmetric synthesis. Its ready availability from the chiral pool, combined with its high efficiency as a building block, auxiliary, and catalyst, ensures its continued and widespread use in both academic research and the industrial development of pharmaceuticals and fine chemicals.[1][8] A thorough understanding of its fundamental properties and reaction mechanisms is critical for leveraging its full potential in the creation of complex, enantiomerically pure molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. L-(+)-Prolinol 98% [csnvchem.com]

- 6. Prolinol - Wikipedia [en.wikipedia.org]

- 7. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and structural characterization of this compound derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. L-(+)-Prolinol: a chiral auxiliary_Chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

(S)-2-Pyrrolidinemethanol physical characteristics

An In-depth Technical Guide to the Physical Characteristics of (S)-2-Pyrrolidinemethanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chiral building blocks is paramount for their successful application in synthesis and analysis. (S)-2-Pyrrolidinemethanol, also known as (S)-(+)-Prolinol, is a crucial chiral auxiliary and building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its core physical properties, supported by experimental considerations and workflows.

Core Physical and Chemical Properties

(S)-2-Pyrrolidinemethanol is a colorless to light yellow liquid under standard conditions.[1] Its chemical structure consists of a pyrrolidine ring with a hydroxymethyl group at the second carbon, conferring its chirality.[2]

A summary of its key physical data is presented in the table below, compiled from established chemical literature and supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][3] |

| Molecular Weight | 101.15 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 74-76 °C at 2 mmHg | [5][6] |

| Density | 1.025 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.4853 | [5][7] |

| Optical Activity ([α]20/D) | +31° (c = 1 in toluene) | [5][7] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [8] |

| Solubility | Soluble in polar solvents. Calculated Log S: -1.61 (4.9 mg/mL). | [2][9] |

Experimental Protocols: Foundational Considerations

The physical constants presented are standard literature values. For laboratory verification, the following established methodologies are typically employed.

Determination of Boiling Point under Reduced Pressure

Given the relatively high boiling point of (S)-2-Pyrrolidinemethanol at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the standard method for its purification and boiling point determination to prevent thermal decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus equipped with a Claisen adapter, a thermometer, a capillary tube for ebullition, a condenser, and a receiving flask is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The crude (S)-2-Pyrrolidinemethanol is placed in the distillation flask with boiling chips or a magnetic stirrer.

-

Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently. The temperature at which the liquid and vapor are in equilibrium, indicated by a steady condensation on the thermometer bulb, is recorded as the boiling point at that pressure.

Measurement of Optical Rotation

As a chiral molecule, the optical rotation is a critical parameter for confirming the enantiomeric purity of (S)-2-Pyrrolidinemethanol.

Methodology:

-

Instrumentation: A calibrated polarimeter is used.

-

Sample Preparation: A solution of known concentration (c) is prepared by dissolving a precisely weighed amount of the sample in a specific solvent (e.g., toluene, as cited in the literature[5]). The concentration is typically expressed in g/100 mL.

-

Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled with the solution. The observed rotation (α) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chiral liquid compound like (S)-2-Pyrrolidinemethanol, focusing on identity, purity, and key physical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 34381-71-0: (2S)-1-Methyl-2-pyrrolidinemethanol [cymitquimica.com]

- 3. (S)-(+)-2-吡咯烷甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2-ピロリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(−)-2-ピロリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-(+)-2-ピロリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9 [sigmaaldrich.com]

- 9. 69610-40-8 | 1-Boc-2-(S)-pyrrolidinemethanol | Alcohols | Ambeed.com [ambeed.com]

A Technical Guide to the Preparation of Enantiomerically Pure L-Prolinol for Researchers and Drug Development Professionals

Introduction

Enantiomerically pure L-Prolinol, (S)-2-pyrrolidinemethanol, is a crucial chiral building block in modern organic synthesis and drug development. Its rigid pyrrolidine scaffold and versatile functional groups make it an invaluable component in the synthesis of a wide array of pharmaceuticals, chiral ligands, and organocatalysts. The stereochemical integrity of this compound is paramount for its applications, necessitating robust and efficient methods for its preparation in high enantiomeric purity. This technical guide provides an in-depth overview of the primary methodologies for synthesizing enantiomerically pure this compound, complete with detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid researchers and scientists in its practical application.

Core Synthetic Strategies

The preparation of enantiomerically pure this compound predominantly relies on three core strategies: the chemical reduction of L-proline, the enzymatic kinetic resolution of racemic prolinol, and preparative chiral chromatography. The choice of method often depends on factors such as scale, cost, desired purity, and available resources.

1. Chemical Reduction of L-Proline

The most direct and widely employed route to this compound is the reduction of the readily available and inexpensive chiral precursor, L-proline.[1] This approach preserves the stereochemistry of the starting material, leading to the direct formation of this compound. Several reducing agents and catalytic systems have been effectively utilized for this transformation.

-

Lithium Aluminum Hydride (LiAlH4) Reduction: A classic and effective method for the small to medium-scale synthesis of this compound involves the use of the powerful reducing agent, lithium aluminum hydride.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

Catalytic Hydrogenation: For larger-scale and more environmentally benign syntheses, catalytic hydrogenation of L-proline is a preferred method. This process avoids the use of stoichiometric metal hydrides and simplifies product work-up. High-pressure hydrogenation using a ruthenium-on-carbon (Ru/C) catalyst in the presence of a catalytic acid has been shown to be highly effective.

-

Two-Step Reduction via Esterification: An alternative to direct reduction involves a two-step process: esterification of L-proline followed by reduction of the resulting ester with a milder reducing agent like sodium borohydride (NaBH4). This method can be advantageous in terms of safety and cost for large-scale production.

Quantitative Comparison of Chemical Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Direct Reduction | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | Reflux | 16 | 44-51 (distilled) | >99 |

| Catalytic Hydrogenation | 5% Ru/C, Phosphoric Acid | Isopropanol | 140-150 | 8 | 92.9 | >99 |

| Two-Step Reduction | 1. Thionyl Chloride/Ethanol2. Sodium Borohydride (NaBH4) | 1. Ethanol2. Methanol | 1. 402. 20-25 | 1. 10-122. 2-2.5 | 85-90 | 99.9 |

Experimental Protocols

Protocol 1: this compound Synthesis via Lithium Aluminum Hydride Reduction

Materials:

-

L-Proline

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

Ethyl Ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH4 in anhydrous THF.

-

Cool the suspension to 10°C in an ice bath.

-

Slowly add L-proline in portions over 30 minutes, controlling the rate of hydrogen evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, followed by refluxing for 16 hours.

-

Cool the reaction mixture to 10°C in an ice bath and dilute with ethyl ether.

-

Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Stir the resulting white precipitate for 30 minutes and filter.

-

Wash the filter cake with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Protocol 2: this compound Synthesis via High-Pressure Catalytic Hydrogenation

Materials:

-

L-Proline

-

5% Ruthenium on Carbon (Ru/C) catalyst (50% water content)

-

Isopropanol

-

Phosphoric Acid

-

Sodium Hydroxide

Procedure:

-

Charge a high-pressure autoclave with L-proline, isopropanol, 5% Ru/C catalyst, and phosphoric acid.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 6-8 MPa.

-

Heat the mixture to 140-150°C with stirring.

-

Maintain the reaction under these conditions for 8 hours.

-

After cooling and venting the reactor, add sodium hydroxide to the reaction mixture.

-

Filter off the catalyst.

-

Recover the isopropanol by distillation.

-

Purify the product by vacuum distillation to obtain this compound.

Protocol 3: this compound Synthesis via Esterification and Sodium Borohydride Reduction

Step 1: Esterification of L-Proline

-

Add ethanol to a reaction kettle and cool to 10-15°C.

-

Dropwise add thionyl chloride while maintaining the temperature.

-

Add L-proline and increase the temperature to 40°C for 10-12 hours.

-

Concentrate the mixture to a thick liquid.

-

Dissolve the residue in ethyl acetate and adjust the pH to 7-8 with triethylamine.

-

Filter off the salt to obtain L-proline ethyl ester.

Step 2: Reduction of L-Proline Ethyl Ester

-

Dissolve the L-proline ethyl ester in methanol and cool to 5-10°C.

-

Add lithium chloride, followed by the portion-wise addition of sodium borohydride.

-

Allow the reaction to proceed at 20-25°C for 2-2.5 hours.

-

Add hydrochloric acid and continue the reaction for 2 hours for hydrolysis.

-

Recycle the methanol and adjust the pH to 12 with 25% sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and recycle the dichloromethane.

-

Obtain pure this compound by vacuum distillation.

Workflow Diagrams

Caption: Workflow diagrams for the chemical synthesis of this compound.

2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the preparation of this compound, this would involve the resolution of racemic prolinol.

While a specific industrial-scale protocol for the enzymatic resolution of prolinol is not widely published, the general principles can be applied. The process typically involves screening a variety of lipases for their ability to selectively acylate one enantiomer of prolinol in a non-aqueous solvent using an acyl donor.

Conceptual Experimental Protocol for Enzymatic Kinetic Resolution of Racemic Prolinol

Materials:

-

Racemic Prolinol

-

A selection of lipases (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves

Procedure:

-

To a solution of racemic prolinol in an anhydrous organic solvent, add the chosen lipase and an acyl donor. The addition of molecular sieves can help to remove any water that might inhibit the enzyme.

-

Stir the mixture at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining prolinol and the formed prolinol ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Filter off the enzyme.

-

Separate the unreacted this compound from the acylated D-Prolinol by column chromatography or distillation.

-

The acylated D-Prolinol can be hydrolyzed back to D-Prolinol if desired.

Caption: Conceptual workflow for the enzymatic kinetic resolution of racemic prolinol.

3. Preparative Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers from a racemic mixture. While often used for analytical purposes to determine enantiomeric excess, it can be scaled up for the purification of multigram quantities of a single enantiomer.

The success of preparative chiral HPLC relies on the selection of an appropriate chiral stationary phase (CSP) and mobile phase that provide sufficient resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a wide range of chiral separations.[2][3]

Conceptual Protocol for Preparative Chiral HPLC of Racemic Prolinol

Materials:

-

Racemic Prolinol

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

Procedure:

-

Develop an analytical method on a smaller scale to determine the optimal CSP and mobile phase composition for the separation of prolinol enantiomers.

-

Dissolve the racemic prolinol in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC column.

-

Elute the enantiomers using the optimized mobile phase at a specific flow rate.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the desired fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure this compound.

References

L-Prolinol: A Cornerstone Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the demand for efficient, reliable, and versatile chiral building blocks is paramount. L-Prolinol, a chiral amino alcohol derived from the naturally abundant and inexpensive amino acid L-proline, has emerged as a cornerstone in this field.[1][2] Its rigid pyrrolidine scaffold, coupled with two stereochemically distinct functional groups (a primary alcohol and a secondary amine), makes it an exceptionally valuable precursor for a wide array of chiral catalysts, ligands, and auxiliaries.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and its pivotal role in facilitating highly stereoselective transformations that are crucial for the development of pharmaceuticals and other complex chiral molecules.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molar Mass | 101.15 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Melting Point | 42-44 °C | [5][7] |

| Boiling Point | 74-76 °C at 2 mmHg | [3][5][7] |

| Density | 1.036 g/mL at 20 °C | [3][5][7] |

| Refractive Index (n20/D) | 1.4853 | [3][5][7] |

| Specific Rotation ([α]20/D) | +31° (c=1 in toluene) | [3][7] |

| Solubility | Fully miscible in water; Soluble in chloroform and other polar organic solvents. | [3][5][8] |

| CAS Number | 23356-96-9 | [1] |

Synthesis of this compound

The most common and direct route to enantiomerically pure this compound is the reduction of L-proline.[3] This straightforward transformation provides access to large quantities of the chiral building block.

Caption: General workflow for the synthesis of this compound via reduction of L-proline.

Experimental Protocol: Reduction of L-Proline with Ru/C and High-Pressure Hydrogenation[1]

This protocol describes a high-yield synthesis of this compound from L-proline using a ruthenium-on-carbon catalyst.

Materials:

-

L-Proline (100g)

-

Isopropanol (solvent, 200g)

-

5% Ru/C catalyst (50% moisture, 10g)

-

Phosphoric acid (catalytic acid, 11g)

-

Sodium hydroxide

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with L-proline (100g), isopropanol (200g), 5% Ru/C catalyst (10g), and phosphoric acid (11g).

-

Pressurize the autoclave with hydrogen gas to 6-8 MPa.

-

Heat the reaction mixture to 140-150 °C and maintain for 8 hours with stirring.

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Add sodium hydroxide (6g) to the reaction mixture.

-

Filter the mixture to remove the catalyst.

-

Recover the isopropanol from the filtrate by distillation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Yield: 92%

-

Purity (GC): 99.2%

-

Applications in Asymmetric Synthesis

This compound's true utility is demonstrated in its application as a precursor to powerful organocatalysts and chiral ligands.

Organocatalysis: The Rise of Diarylprolinol Silyl Ethers

While this compound itself can catalyze certain reactions, its derivatives, particularly diarylprolinol silyl ethers, have revolutionized the field of organocatalysis.[9] These catalysts, often referred to as Jørgensen-Hayashi catalysts, are highly effective in a variety of asymmetric transformations, operating through enamine and iminium ion intermediates.[10]

Caption: Simplified enamine catalysis cycle for prolinol-derived catalysts.

This compound and its derivatives are highly effective in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroolefins, affording products with high diastereoselectivity and enantioselectivity.[11][12]

| Catalyst | Ketone/Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| This compound | Cyclohexanone | trans-β-Nitrostyrene | 95 | >99:1 | 96 | [11] |

| This compound/GA 1:1 | Cyclohexanone | trans-β-Nitrostyrene | 99 | 95:5 | 86 | [12] |

| Proline-derived bifunctional catalyst | Cyclohexanone | trans-β-Nitrostyrene | 97 | 99:1 | 99 | [13] |

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Prolinamide derivatives, which can be synthesized from L-proline, have shown excellent catalytic activity and stereocontrol.[8][9][14]

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| L-Prolinamide (3h) | 4-Nitrobenzaldehyde | Acetone | 95 | 90 | [8] |

| L-Prolinamide (3h) | Isovaleraldehyde | Acetone | 64 | >99 | [8] |

| L-Prolinamide (3h) | Benzaldehyde | Acetone | 92 | 86 | [8] |

Diarylprolinol silyl ethers, in combination with a Brønsted acid, are powerful catalysts for the enantioselective Diels-Alder reaction, often favoring the formation of the exo isomer with high selectivity.[4][15][16]

| Catalyst | Diene | Dienophile | Yield (%) | exo:endo | ee (exo) (%) | Reference |

| 3 | Cyclopentadiene | Cinnamaldehyde | 80 | 85:15 | 97 | [15] |

| 3 | Cyclopentadiene | Crotonaldehyde | 85 | 88:12 | 95 | [15] |

| 3 | Cyclopentadiene | Acrolein | 91 | 82:18 | 90 | [15] |

| (Catalyst 3 is 2-[bis(3,5-bis-trifluoromethylphenyl)triethylsiloxymethyl]pyrrolidine) |

Chiral Ligands and Auxiliaries

This compound serves as a versatile starting material for the synthesis of more complex chiral ligands and auxiliaries. A prominent example is the synthesis of (S)-diphenylprolinol, a precursor to the widely used diarylprolinol silyl ether catalysts.[5][17]

Caption: Synthetic route to (S)-diphenylprolinol from a protected L-proline derivative.

Experimental Protocol: Synthesis of (S)-Diphenylprolinol[5]

Materials:

-

N-Boc-L-proline methyl ester (22.9 g, 100 mmol)

-

1M Phenylmagnesium bromide in THF (250 mL, 0.25 mol)

-

Anhydrous THF (200 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Sodium sulfate

-

Ethanol

-

Sodium hydroxide

-

Hexanes

Procedure:

-

To a stirred solution of phenylmagnesium bromide (1M in THF, 250 mL) under a nitrogen atmosphere, add a solution of N-Boc-L-proline methyl ester (22.9 g) in THF (200 mL) dropwise over 45 minutes.

-

Stir the reaction mixture at ambient temperature for 90 minutes.

-

Cool the reaction to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (150 mL).

-

Transfer the biphasic mixture to a separatory funnel, dilute with water (150 mL), and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, dry over sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Dissolve the residue in ethanol (500 mL), add sodium hydroxide (40.0 g), and stir at ambient temperature for 12 hours to remove the Boc protecting group.

-

Remove the ethanol by rotary evaporation and partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate to an oil.

-

Purify the crude product by crystallization from hexanes to afford (S)-diphenylprolinol as white crystals.

-

Yield: 55-62%

-

Role in Drug Development and Pharmaceutical Applications

This compound and its derivatives are not only valuable in academic research but also play a significant role in the pharmaceutical industry. This compound is a key intermediate in the synthesis of Physostigmine, a cholinesterase inhibitor used in the treatment of glaucoma and Alzheimer's disease.[4][18] The availability of enantiomerically pure this compound is crucial for the efficient synthesis of this important therapeutic agent.[18]

Caption: The central role of this compound as a precursor in asymmetric synthesis and drug development.

Conclusion

This compound has firmly established itself as an indispensable chiral building block in organic chemistry. Its ready availability from L-proline, combined with its versatile chemical nature, allows for the straightforward synthesis of highly effective organocatalysts and chiral ligands.[2] The remarkable stereoselectivity achieved using this compound-derived systems in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions underscores its importance. For researchers, scientists, and professionals in drug development, a deep understanding of this compound's potential and applications is key to designing and executing efficient and elegant syntheses of complex chiral molecules that drive innovation in medicine and materials science.

References

- 1. CN103896818A - Method for preparing this compound through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]

- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 3. Prolinol - Wikipedia [en.wikipedia.org]

- 4. Diarylprolinol silyl ether as catalyst of an exo-selective, enantioselective Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structural characterization of this compound derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]

- 17. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 18. acs.org [acs.org]

L-Prolinol: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of L-Prolinol, a critical chiral building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this guide presents available qualitative information for this compound, supplemented with extensive quantitative data for the structurally analogous compound, L-Proline. Furthermore, detailed experimental protocols are provided to enable researchers to generate precise solubility and stability data tailored to their specific applications.

Solubility Profile

This compound exhibits favorable solubility in aqueous and many organic solvents, a critical attribute for its application in a variety of reaction conditions.

Qualitative Solubility of this compound:

Multiple sources describe this compound as being "very soluble" or "fully miscible" in water and soluble in polar organic solvents and chloroform.[1][2][3]

Quantitative Solubility Data for L-Proline (as a structural analog):

As a close structural analog, the solubility of L-Proline provides valuable insights into the expected behavior of this compound. The following tables summarize the quantitative solubility of L-Proline in various common solvents.

Table 1: Solubility of L-Proline in Common Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Water | 162[4][5] |

| Ethanol | 6.7[5] |

Table 2: Solubility of L-Proline in Various Solvents at 25°C

| Solvent | Solubility (g/L) |

| Water | 560.21 |

| Methanol | 180.75 |

| Ethanol | 11.09 |

| n-Propanol | 4.02 |

| Isopropanol | 1.64 |

| n-Butanol | 3.23 |

| Isobutanol | 2.98 |

| sec-Butanol | 1.48 |

| n-Pentanol | 3.09 |

| Ethylene Glycol | 113.49 |

| Acetone | 1.29 |

| 2-Butanone | 0.86 |

| Acetonitrile | 0.59 |

| N,N-Dimethylformamide (DMF) | 11.6 |

| Dimethyl Sulfoxide (DMSO) | 2.0 (mg/mL)[6] |

| N-Methyl-2-pyrrolidone (NMP) | 91.65 |

| Tetrahydrofuran (THF) | 10.78 |

| 1,4-Dioxane | 3.65 |

| Ethyl Acetate | 2.17 |

| Methyl Acetate | 0.9 |

| Toluene | 0.35 |

| n-Hexane | 0.14 |

| Cyclohexane | 0.12 |

| [7] |

Stability Profile

This compound is generally considered stable under standard storage conditions. However, a comprehensive understanding of its degradation pathways under various stress conditions is crucial for its use in pharmaceutical development.

General Stability:

This compound is described as being stable at room temperature when stored in closed containers under normal storage and handling conditions.[3]

Forced Degradation Studies:

Potential Degradation Pathways:

Based on the structure of this compound, potential degradation pathways could involve oxidation of the alcohol or amine functionalities and reactions involving the pyrrolidine ring. The study of proline degradation pathways may offer insights into the potential breakdown products of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol

A standard method for determining the solubility of a compound is the isothermal shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.

-

Sample Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solids.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: From the determined concentration, calculate the solubility of this compound in the solvent at the specified temperature.

Stability-Indicating Method Development and Forced Degradation Protocol

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. HPLC is the most common technique for this purpose.

Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an acidic solution (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add a basic solution (e.g., 0.1 M NaOH). Heat the solution (e.g., at 60°C) for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

-

Development of a Stability-Indicating HPLC Method:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Gradient Elution: A gradient elution program is often necessary to separate the polar this compound from potentially less polar degradation products.

-

Detection: UV detection is suitable if this compound or its degradation products have a chromophore. If not, derivatization or other detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) may be required. A patent for L-prolinamide suggests derivatization with benzoyl chloride to enhance UV detection.[11]

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.

-

-

Analysis of Stressed Samples:

-

Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.

-

Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structures of the major degradation products.

-

Perform a mass balance calculation to ensure that the decrease in the amount of this compound corresponds to the increase in the amount of degradation products.

-

Conclusion

This compound is a versatile chiral intermediate with favorable solubility in a range of common solvents. While it is generally stable under standard conditions, a thorough understanding of its solubility and stability profile under specific process conditions is paramount for its successful implementation in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to ensure the quality, efficacy, and safety of their final drug products. The use of L-Proline data as a surrogate provides a useful starting point for solvent selection and stability predictions.

References

- 1. nbinno.com [nbinno.com]

- 2. L-(+)-Prolinol 98% [csnvchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solechem.eu [solechem.eu]

- 5. chembk.com [chembk.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scent.vn [scent.vn]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]

L-Prolinol Derivatives and Analogues: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

L-Prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, has emerged as a versatile scaffold in organic synthesis and medicinal chemistry. Its inherent chirality, coupled with the presence of both amino and hydroxyl functional groups, provides a unique platform for the development of a diverse array of derivatives and analogues. These compounds have found significant applications as powerful organocatalysts, chiral auxiliaries, and key building blocks for the synthesis of complex biologically active molecules. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of this compound derivatives and analogues, with a focus on their role in modern drug discovery and development.

Synthesis of this compound and Key Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor in their widespread use. The parent compound, (S)-Prolinol, is readily prepared by the reduction of the carboxylic acid functionality of L-proline.

General Synthesis of (S)-Prolinol

(S)-Prolinol is typically synthesized via the reduction of L-proline using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of (S)-Prolinol

-

Materials: L-proline, Lithium Aluminum Hydride (LAH), Tetrahydrofuran (THF, anhydrous), Sodium sulfate (anhydrous), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-Prolinol.

-

The crude product can be purified by distillation under reduced pressure to afford pure (S)-Prolinol as a colorless oil.

-

Synthesis of Diarylprolinol Silyl Ether Derivatives

A prominent class of this compound derivatives are the diarylprolinol silyl ethers, which are highly effective organocatalysts. Their synthesis involves the addition of an organometallic reagent to a protected proline derivative, followed by silylation.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether

-

Materials: (S)-proline, Thionyl chloride, Methanol, Phenylmagnesium bromide, Diethyl ether, Toluene, Sodium hydroxide, Trimethylsilyl chloride (TMSCl), Triethylamine, Dichloromethane.

-

Procedure:

-

Esterification of (S)-Proline: (S)-Proline is refluxed with thionyl chloride in methanol to yield the methyl ester hydrochloride.

-

Grignard Reaction: The proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester functionality to form the tertiary alcohol, (S)-diphenylprolinol.

-

Work-up and Purification of (S)-diphenylprolinol: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.

-

Silylation: To a solution of (S)-diphenylprolinol and triethylamine in dichloromethane at 0 °C, trimethylsilyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete. The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the desired (S)-α,α-diphenyl-2-pyrrolidinemethanol TMS ether.

-

Applications in Asymmetric Organocatalysis

This compound derivatives, particularly diarylprolinol silyl ethers, are powerful organocatalysts for a wide range of asymmetric transformations. These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a key carbon-carbon bond-forming reaction that can be efficiently catalyzed by this compound derivatives with high enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

-

Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, trans-β-nitrostyrene, Propanal, Benzoic acid (co-catalyst), Dichloromethane.

-

Procedure:

-

To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst (typically 5-10 mol%) in dichloromethane at room temperature is added benzoic acid.

-

Propanal is then added, and the reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.[1][2]

-

Quantitative Data in Asymmetric Michael Reactions

The following table summarizes the performance of various this compound-derived organocatalysts in the asymmetric Michael addition.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | Hexane | 0 | 85 | 94:6 | 99 | [2] |

| (S)-Diphenylprolinol TES ether | Propanal | trans-β-Nitrostyrene | Hexane | 0 | 82 | 95:5 | 99 | [2] |

| (S)-Diphenylprolinol TBS ether | Propanal | trans-β-Nitrostyrene | Hexane | 0 | 75 | 96:4 | 99 | [2] |

| This compound | Cyclohexanone | trans-β-Nitrostyrene | N/A | RT | 95 | >99:1 | 96 | [3] |

TMS: Trimethylsilyl, TES: Triethylsilyl, TBS: tert-Butyldimethylsilyl

Catalytic Cycle of Enamine-Mediated Michael Addition

The mechanism of the this compound derivative-catalyzed Michael addition proceeds through the formation of a key enamine intermediate.

Caption: Catalytic cycle of the enamine-mediated Michael addition.

This compound Analogues in Drug Discovery

The chiral scaffold of this compound has been incorporated into various molecules with therapeutic potential, targeting a range of diseases from neurodegenerative disorders to cancer.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of L-proline have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

| Compound | Target | IC50 (µM) | Reference |

| L-proline derivative 8b | Acetylcholinesterase (AChE) | 5.45 | [4] |

| Rivastigmine (standard) | Acetylcholinesterase (AChE) | > 5.45 | [4] |

Anticancer Agents

L-proline analogues have been synthesized and evaluated for their anticancer activity. Some have shown potent cytotoxicity against various cancer cell lines. For instance, certain α-cyano bis(indolyl)chalcones derived from L-proline have demonstrated significant anticancer effects.[2]

Experimental Protocol: Determination of IC50 using MTT Assay

-

Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound derivative stock solution, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][5][6]

-

Signaling Pathways in Cancer

This compound analogues may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogues.

Modulators of Amyloid-Beta Aggregation

L-proline and its analogues have been studied for their potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The introduction of proline residues into Aβ peptides can disrupt β-sheet formation, thereby inhibiting aggregation.[7] Some small molecule inhibitors of Aβ aggregation have shown promise in preclinical studies.[8]

Experimental Workflow: Screening for Aβ Aggregation Inhibitors

The following workflow outlines a typical process for identifying and characterizing inhibitors of Aβ aggregation.

Caption: A general workflow for the discovery of Aβ aggregation inhibitors.

Conclusion

This compound derivatives and analogues represent a rich and versatile class of chiral molecules with significant applications in both synthetic chemistry and drug discovery. Their utility as organocatalysts enables the efficient and stereoselective synthesis of complex molecules. Furthermore, their incorporation into novel chemical entities has led to the discovery of promising therapeutic agents for a range of diseases. The continued exploration of the chemical space around the this compound scaffold holds great promise for the development of new catalysts and drug candidates with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound derivatives in their scientific endeavors.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Design, synthesis and evaluation of new L-proline derivatives as acetylcholinesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Aggregation and neurotoxicity of mutant amyloid beta (A beta) peptides with proline replacement: importance of turn formation at positions 22 and 23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to L-Prolinol in asymmetric catalysis

An In-depth Technical Guide to L-Prolinol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis, offering mild reaction conditions and reduced environmental impact. Within this field, chiral amino alcohols, particularly this compound and its derivatives, have garnered significant attention. Derived from the readily available and inexpensive amino acid L-proline, this compound serves as a versatile and highly effective chiral catalyst and ligand for a wide array of asymmetric transformations. This technical guide provides a comprehensive overview of this compound's core applications in asymmetric catalysis, focusing on its mechanistic pathways, performance in key reactions, detailed experimental protocols, and its relevance in drug development.

Core Concepts: The Mechanistic Underpinnings of this compound Catalysis

This compound and its derivatives primarily operate through two key catalytic cycles, leveraging the nucleophilicity of the secondary amine and the molecule's chiral scaffold to control stereochemical outcomes.

1.1. Enamine Catalysis

In this cycle, the this compound-derived catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled fashion. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. This pathway is fundamental to reactions like asymmetric Aldol and Michael additions.[1][2][3]

1.2. Iminium Catalysis

Alternatively, the catalyst can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This mechanism is characteristic of asymmetric Diels-Alder reactions and conjugate additions.[1]

Data Presentation: Performance in Key Asymmetric Reactions

The efficacy of this compound and its derivatives is demonstrated across several cornerstone C-C bond-forming reactions. The following tables summarize their performance, focusing on yield and stereoselectivity (diastereomeric ratio and enantiomeric excess).

Table 1: Asymmetric Aldol Reaction [2][4]

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) |

|---|---|---|---|---|

| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 |

| L-Proline | Isobutyraldehyde | Acetone | 97 | 96 |

| This compound | Benzaldehyde | Cyclohexanone | 95 | 98 |

| Diarylprolinol Silyl Ether | Propanal | Acetone | 99 | 99 |

Table 2: Asymmetric Michael Addition [3][4][5]

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|---|

| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 90:10 | 97 |

| This compound | Propanal | Nitrostyrene | 98 | - | 99 |

| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 99 | 95:5 | >99 |

| Polymer-supported Prolinol | Acetone | Benzalmalonate | 85 | - | 90 |

Table 3: Asymmetric Diels-Alder Reaction [4]

| Catalyst | Diene | Dienophile | Yield (%) | endo:exo | ee (%) |

|---|---|---|---|---|---|

| Diarylprolinol Silyl Ether | Cyclopentadiene | Cinnamaldehyde | 99 | >99:1 | 99 |

| this compound Derivative | 1,3-Butadiene | Acrolein | 92 | 98:2 | 97 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key this compound catalyzed reactions.

3.1. General Experimental Workflow

A typical process for these reactions involves the careful mixing of reagents, monitoring for completion, and subsequent purification and analysis to determine yield and stereoselectivity.

3.2. Protocol 1: L-Proline Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin [5]

-

Reaction Setup: To a solution of trans-β-nitrostyrene (1 mmol) in ethanol (5 mL) in a round-bottom flask, add cyclohexanone (3 mmol, 3 equivalents).

-

Catalyst Addition: Add L-Proline (0.3 mmol, 30 mol%) to the mixture.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

3.3. Protocol 2: Diarylprolinol Silyl Ether Catalyzed Asymmetric Aldol Reaction [2][4]

-

Reaction Setup: In a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aldehyde (0.5 mmol) in acetone (2.0 mL), which serves as both reactant and solvent.

-

Catalyst Addition: Add the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).

-

Reaction Execution: Stir the mixture at room temperature for the time specified (typically 12-24 hours) until the starting aldehyde is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure β-hydroxyketone.

-

Analysis: Confirm the structure and determine the diastereomeric ratio using ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.

Role in Drug Development

The ability to synthesize chiral molecules with high enantiopurity is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. This compound and its derivatives are instrumental in this area.[6][7]

-

Access to Chiral Building Blocks: Asymmetric reactions catalyzed by this compound provide efficient routes to chiral alcohols, amines, and carbonyl compounds, which are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[7]

-

Synthesis of Pharmaceutical Scaffolds: The pyrrolidine ring, the core of this compound, is a "privileged scaffold" found in numerous approved drugs. Using this compound in synthesis can directly incorporate this important structural motif.[8]

-

Case Study - Antivirals: The synthesis of Oseltamivir (Tamiflu), an antiviral drug, famously involves a key asymmetric reaction. While the industrial synthesis uses a different route, organocatalytic approaches using proline-type catalysts have been developed for core fragments, showcasing the potential of this methodology.

-

Neurodegenerative Disease: this compound itself is a key intermediate in the synthesis of drugs like Physostigmine, which is used in the treatment of Alzheimer's disease.[7]

The development of robust, scalable, and cost-effective catalytic systems using this compound is therefore a significant focus for process chemists in the pharmaceutical industry, aiming to create more efficient and sustainable manufacturing routes for life-saving medicines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to L-Prolinol: Commercial Availability, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a critical building block in modern organic synthesis and drug development. Its rigid pyrrolidine scaffold and stereogenic center make it an invaluable chiral auxiliary and a precursor for sophisticated ligands and organocatalysts. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its analysis, and insights into its synthesis and applications, particularly in asymmetric synthesis.

Introduction

This compound, with the chemical name (S)-(+)-2-(Hydroxymethyl)pyrrolidine, is a versatile chiral building block extensively used in the synthesis of pharmaceuticals and other fine chemicals.[1] Its significance is underscored by its role as a key intermediate in the synthesis of compounds like Physostigmine, which is utilized in the management of Alzheimer's disease.[2] The stereochemical integrity of this compound is paramount for its applications, necessitating high purity standards and robust analytical methods for its characterization. This guide serves as a technical resource for professionals in research and drug development, offering detailed information on sourcing, evaluating, and utilizing this compound.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers globally, with a significant number of manufacturers based in China, India, the United States, and Europe.[3][4][5][6][7][8] The compound is offered in various purity grades, typically ranging from 95% to over 99%. For applications in pharmaceutical synthesis, a purity of ≥99.0% is often the industry standard to minimize the presence of impurities that could interfere with subsequent reactions or pose health risks.[9]

Common impurities may include the D-enantiomer, residual starting materials from synthesis (e.g., L-proline), and by-products.[9] The purity is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

Table 1: Commercial Availability and Purity of this compound from a Selection of Suppliers

| Supplier Category | Representative Suppliers | Country of Origin (Primary) | Available Purity Grades | Analytical Methods Cited |

| Manufacturers & Large-Scale Suppliers | Shandong Welt Chem. Co., Ltd.[3], YuChen Biological Medicine[3], COLORCOM LTD.[7] | China | ≥98%, ≥99% | GC, HPLC |

| Research & Laboratory Suppliers | TCI (Tokyo Chemical Industry)[10], Thermo Fisher Scientific (Alfa Aesar)[9][11], Manchester Organics[6], Spectrum Chemical[8], Aapptec Peptides[12] | Global | >97%, 95%, 96%, 99% | GC, Specific Rotation, Refractive Index |

| Chemical Marketplaces & Directories | ChemicalBook[2][3], LookChem[7], ChemNet[5] | Global | Wide range of purities listed | Varies by supplier |

Note: This table is a representative summary and not exhaustive. Purity and availability are subject to change and should be confirmed with the respective supplier. A Certificate of Analysis (CoA) should be requested for lot-specific data.

Synthesis and Potential Impurities

The most common laboratory and industrial synthesis of this compound involves the reduction of L-proline or its esters.[13] Understanding the synthesis route is crucial for anticipating potential impurities.

Common Synthesis Routes

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A widely used method for the reduction of the carboxylic acid group of L-proline to the corresponding alcohol. This method is highly efficient but requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄.[14]

-

Sodium Borohydride (NaBH₄) Reduction: A milder and safer alternative to LiAlH₄, sodium borohydride is often used to reduce an ester derivative of L-proline (e.g., L-proline ethyl ester). This method may involve the use of additives like lithium chloride to enhance the reactivity of NaBH₄.[13][15]

-

High-Pressure Hydrogenation: An industrial-scale method that involves the catalytic hydrogenation of L-proline under high pressure. This method is environmentally benign but requires specialized equipment.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]

- 3. L-(+)-Prolinol suppliers & manufacturers in China [chemicalbook.com]

- 4. This compound, China this compound Manufacturers, China this compound Suppliers - orchidchem [chinachemnet.com]

- 5. This compound 23356-96-9, China this compound 23356-96-9 Manufacturers, China this compound 23356-96-9 Suppliers - cuchem [chemnet.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. CAS No.23356-96-9,L-(+)-Prolinol Suppliers [lookchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 418320010 [thermofisher.com]

- 10. This compound | 23356-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. thermofisher.com [thermofisher.com]

- 12. peptide.com [peptide.com]

- 13. CN105198784A - this compound synthetic method - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

L-Prolinol Catalyzed Asymmetric Aldol Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the L-Prolinol catalyzed asymmetric aldol reaction. This organocatalytic transformation is a powerful tool for the enantioselective synthesis of chiral β-hydroxy ketones, which are valuable intermediates in the pharmaceutical industry and natural product synthesis. The protocol leverages the catalytic activity of (S)-Prolinol, a readily available and inexpensive chiral amino alcohol, to achieve high yields and enantioselectivities. This document outlines the reaction mechanism, optimized reaction conditions, and provides a general experimental procedure.

Introduction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a sustainable and efficient alternative to traditional metal-based catalysts. L-proline and its derivatives have been extensively studied as catalysts for this transformation. This compound, the corresponding amino alcohol, also demonstrates significant catalytic activity, proceeding through an enamine-based catalytic cycle to afford chiral aldol products with high stereocontrol. The hydroxyl group of this compound plays a crucial role in the transition state, participating in hydrogen bonding to orient the electrophilic aldehyde for a highly stereoselective attack by the enamine intermediate.

Catalytic Cycle

The proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction involves the formation of a key enamine intermediate. The secondary amine of this compound condenses with a ketone to form an enamine. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the this compound catalyst.

Experimental Protocols

General Procedure for the this compound Catalyzed Asymmetric Aldol Reaction

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).

-

Add the ketone (5.0 mmol, 5 equivalents). If the ketone is a liquid, it can often be used as the solvent.

-

Add the solvent (if required, typically 2 mL of an aprotic solvent such as DMSO, DMF, or CH2Cl2).

-

Add (S)-Prolinol (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to -20 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Data Presentation

The following tables summarize the quantitative data for the this compound and related prolinol-derivative catalyzed asymmetric aldol reaction between various aldehydes and ketones under optimized conditions.

Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Acetone

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |